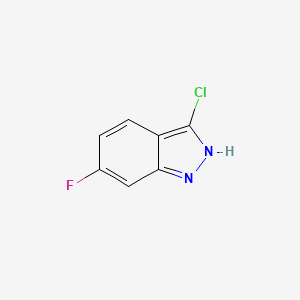

3-Chloro-6-fluoro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLDMYADJTXRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857655 | |

| Record name | 3-Chloro-6-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243360-12-4 | |

| Record name | 3-Chloro-6-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-fluoro-1H-indazole: A Privileged Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-6-fluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry. The indazole nucleus is recognized as a "privileged structure," frequently found in clinically approved drugs and investigational agents, particularly in oncology.[1] This document delineates the core physicochemical properties, provides detailed, field-proven protocols for its synthesis and characterization, explores its chemical reactivity as a versatile scaffold, and discusses its biological significance, with a focus on its role in the development of protein kinase inhibitors. By synthesizing technical data with mechanistic insights, this guide serves as an essential resource for professionals engaged in the design and development of novel therapeutics.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole, is a cornerstone of modern medicinal chemistry.[2] Its thermodynamic stability as the 1H-tautomer and its unique electronic properties make it an effective bioisostere for other aromatic systems like indole or even phenol.[2] Unlike indole, the indazole contains an additional nitrogen atom that can act as a hydrogen bond acceptor, a feature critical for molecular recognition by biological targets.

The strategic value of this compound lies in its specific substitution pattern:

-

The Indazole Core: Serves as an excellent scaffold, capable of forming pivotal hydrogen bond interactions with the "hinge" region of many protein kinases, a common mechanism for potent and selective inhibition.

-

The 3-Chloro Group: Acts as a versatile chemical handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic and efficient introduction of diverse chemical moieties to build extensive compound libraries.[3]

-

The 6-Fluoro Group: This substituent significantly modulates the molecule's physicochemical properties. Fluorine's high electronegativity can alter the pKa of the N-H proton, influence binding interactions through potential H-F hydrogen bonding, and block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of derivative compounds.[4][5]

This combination of features makes this compound a highly sought-after intermediate for synthesizing targeted therapies, particularly for cancer, inflammation, and infectious diseases.[1][2]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate characterization of these properties is the first step in any research and development workflow.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 1243360-12-4 | [6][7] |

| Molecular Formula | C₇H₄ClFN₂ | |

| Molecular Weight | 170.57 g/mol | |

| Appearance | Off-white to light yellow solid/powder | |

| Melting Point | Not precisely reported; similar analogs like 3-chloro-1H-indazole melt at ~149 °C | [8] |

| SMILES | Clc1nnc2cc(F)ccc12 | |

| InChI Key | BOLDMYADJTXRLR-UHFFFAOYSA-N | |

| Purity | Typically >97% | |

| Storage | Store at 2-8°C under an inert atmosphere |

Synthesis and Characterization: A Validated Workflow

Retrosynthetic Analysis and Strategy

The causality behind this synthetic strategy is based on well-established, high-yielding transformations. The primary disconnection is at the C3-Cl bond, which can be installed via a Sandmeyer reaction from a 3-amino precursor. This 3-aminoindazole can, in turn, be synthesized via cyclization of an ortho-cyano-fluoroaniline derivative with hydrazine, a common and efficient method for forming the indazole core.[9][10]

Detailed Experimental Protocol

PART A: Synthesis of 6-Fluoro-1H-indazol-3-amine

-

Principle: This step leverages the nucleophilic attack of hydrazine on the nitrile group of 2-amino-4-fluorobenzonitrile, followed by an intramolecular cyclization to form the stable indazole ring system. The use of a high-boiling solvent like ethylene glycol facilitates the reaction which requires elevated temperatures.

-

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-fluorobenzonitrile (1.0 eq).

-

Add ethylene glycol as the solvent (approx. 5-10 mL per gram of starting material).

-

Add hydrazine hydrate (64% solution, ~3.0 eq) to the mixture.

-

Heat the reaction mixture to 120-130°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the flask, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold diethyl ether to remove residual impurities.

-

Dry the product under vacuum to yield 6-Fluoro-1H-indazol-3-amine as a solid. This intermediate can often be used in the next step without further purification.

-

PART B: Synthesis of this compound (Sandmeyer Reaction)

-

Principle: The Sandmeyer reaction is a classic transformation to convert an aromatic amine to an aryl halide. The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive diazonium salt is then displaced by a chloride ion, catalyzed by copper(I) chloride.

-

Step-by-Step Methodology:

-

In a flask cooled to 0-5°C using an ice-salt bath, suspend 6-Fluoro-1H-indazol-3-amine (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 4.0 eq) and water.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the internal temperature remains below 5°C. Stir for 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid, also cooled to 0-5°C.

-

Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product from the reaction mixture using an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification and Characterization Protocol

-

Purification: The crude this compound is typically purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate) is generally effective.

-

Validation: Fractions are collected and analyzed by TLC to pool the pure product.

-

-

Characterization: The identity and purity of the final compound must be validated.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see a broad singlet for the N-H proton (typically >13 ppm), and distinct aromatic proton signals corresponding to the substituted benzene ring.[11] The coupling patterns (doublets, doublet of doublets) will be characteristic of the fluorine and adjacent protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show the expected number of carbon signals, with the carbon attached to fluorine exhibiting a large coupling constant (¹JCF).

-

MS (Mass Spectrometry): The ESI-MS spectrum should show a prominent ion corresponding to the mass of the protonated molecule [M+H]⁺ at m/z 171.0, with a characteristic isotopic pattern for one chlorine atom (~3:1 ratio for M and M+2).

-

HPLC (High-Performance Liquid Chromatography): Used to determine the final purity of the compound, which should ideally be >97% for use in drug discovery applications.

-

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

-

N-H Functionalization: The indazole N-H is weakly acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated or arylated.[12] This position is often modified to extend into solvent-exposed regions of a protein's binding pocket or to fine-tune solubility and metabolic stability.

-

C3-Cl Cross-Coupling: This is the most powerful transformation for this scaffold. The C-Cl bond can be activated by a palladium catalyst to couple with a wide variety of partners.[13][14][15]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, essential for building molecules that target deep hydrophobic pockets in enzymes.[16]

-

Buchwald-Hartwig Amination: Reaction with amines provides access to 3-aminoindazole derivatives, a key pharmacophore in many biologically active molecules.[15]

-

Sonogashira Coupling: Reaction with terminal alkynes introduces a rigid alkynyl linker, often used to probe binding site geometry.

-

Biological Profile and Target Engagement

Indazole derivatives exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[2][12][17] A primary and well-documented application is in the field of protein kinase inhibition.[18]

Indazoles as Kinase Hinge-Binders

Protein kinases are a major class of drug targets, particularly in oncology. They all share a conserved ATP-binding site. A successful strategy for designing kinase inhibitors is to create molecules that mimic the adenine portion of ATP, forming hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain.

The indazole scaffold is an exceptional hinge-binder. The N-H at the 1-position acts as a hydrogen bond donor, while the nitrogen at the 2-position acts as a hydrogen bond acceptor, perfectly complementing the donor-acceptor pattern of the kinase hinge backbone.

This reliable binding motif is the foundation for numerous approved kinase inhibitors like Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR/PLK4 inhibitor).[1][19] The development of inhibitors against kinases such as ITK, Pim kinases, and TRK often relies on an indazole core.[20][21][22]

Activities of Structurally Related Analogs

The biological potential of the this compound scaffold can be inferred from the activities of its close analogs.

| Analog Class | Biological Activity | Target(s) / Mechanism | Reference(s) |

| 3-Aminoindazoles | Anti-cancer | Tyrosine Kinase Inhibition (e.g., ALK) | [2] |

| 3-Substituted Indazoles | Anti-cancer | IDO1 Enzyme Inhibition | [2] |

| 3-Chloro-6-nitro-indazoles | Antileishmanial | Trypanothione Reductase (TryR) Inhibition | [10][23] |

| 6-Aminoindazoles | Anti-cancer | IDO1 Protein Suppression, G2/M Cell Cycle Arrest | [5] |

Safety and Handling

As a halogenated aromatic amine derivative, this compound should be handled with appropriate care. Based on data from structurally similar compounds like 3-chloro-1H-indazole, the following hazards are anticipated:[24][25]

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[25]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[25]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[25]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[25]

-

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating dust. Ensure appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its indazole core provides a reliable anchor for binding to critical therapeutic targets like protein kinases, while its chloro and fluoro substituents offer the chemical versatility and refined physicochemical properties necessary for developing potent, selective, and metabolically robust drug candidates. The methodologies and insights presented in this guide provide a solid foundation for researchers to leverage the full potential of this powerful scaffold in their quest for novel therapeutics.

References

- BenchChem. (2025). The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Guides.

- Synthesis and antitumor activity of some substituted indazole deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central (PMC).

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PubMed Central (PMC).

- Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives | Request PDF. (2025).

- Synthesis and pharmacological evaluation of some substituted imidazoles. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Pastor, R. M., et al. (2014). Discovery and Optimization of Indazoles as Potent and Selective interleukin-2 Inducible T Cell Kinase (ITK) Inhibitors. PubMed.

- PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PubMed Central (PMC).

- Discovery of indazoles as inhibitors of Tpl2 kinase. (2011). PubMed.

- Wiley-VCH 2007 - Supporting Inform

- 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894. (n.d.). PubChem.

- 3-Chloroindazole 97% 29110-74-5. (n.d.). Sigma-Aldrich.

- 3-Bromo-6-chloro-4-fluoro-1H-indazole. (n.d.). BenchChem.

- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.).

- 3-CHLORO-6-HYDROXY (1H)INDAZOLE. (n.d.). LookChem.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).

- SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. (2017).

- 4-Fluoro-1H-indazole | CAS Number 341-23-1. (n.d.). Ossila.

- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.

- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.

- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermedi

- 3-BROMO-6-FLUORO (1H)INDAZOLE | 885522-04-3. (n.d.). ChemicalBook.

- 3-Chloro-1H-indazole - High purity | EN. (n.d.). Georganics.

- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.).

- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020).

- 1243360-12-4|this compound|BLD Pharm. (n.d.). BLDpharm.

- This compound. (n.d.). CymitQuimica.

- Indazole | 271-44-3. (n.d.). ChemicalBook.

- The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles | Request PDF. (2025).

- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.).

- Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. (n.d.). Oriental Journal of Chemistry.

- Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. (2024). PubMed.

- Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology (RSC Publishing).

- Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium C

- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Bromo-6-chloro-4-fluoro-1H-indazole|CAS 1000340-85-1 [benchchem.com]

- 4. ossila.com [ossila.com]

- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1243360-12-4|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 3-クロロインダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 3-Chloro-1H-indazole - High purity | EN [georganics.sk]

3-Chloro-6-fluoro-1H-indazole chemical structure and numbering

An In-depth Technical Guide to 3-Chloro-6-fluoro-1H-indazole: Structure, Properties, Synthesis, and Reactivity

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1243360-12-4), a halogenated heterocyclic compound of significant interest to the pharmaceutical and material science sectors. The indazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative serves as a versatile building block for the synthesis of complex bioactive molecules. This document details its chemical structure and IUPAC numbering, explores its physicochemical and spectroscopic properties, presents a validated synthetic protocol with mechanistic insights, and discusses its key chemical reactivity. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights and methodologies.

Introduction

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Compounds containing this scaffold exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a molecule's biological and physical properties.

This compound is a particularly valuable synthetic intermediate. The chloro group at the 3-position acts as a versatile chemical handle for nucleophilic substitution reactions, while the fluoro group at the 6-position modulates the electronic properties of the aromatic system, often enhancing metabolic stability and binding affinity. This guide elucidates the foundational chemistry of this compound, providing the technical detail necessary for its effective use in research and development.

Chemical Structure and Nomenclature

The 1H-Indazole Tautomer

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[1] Computational and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-form, making it the predominant isomer under most conditions.[3][4] Therefore, this compound is the expected and most stable form of the molecule.

IUPAC Numbering System

The numbering of the indazole ring system follows a standardized convention. The nitrogen atom of the N-H bond is assigned position 1, and the adjacent nitrogen is position 2. The numbering then proceeds around the five-membered ring and continues around the six-membered benzene ring. This systematic approach ensures unambiguous identification of substituent positions.

Based on this system, the molecule is correctly named This compound , indicating a chlorine atom at position 3 and a fluorine atom at position 6 of the stable 1H-indazole core.

Caption: IUPAC numbering of the this compound structure.

Physicochemical and Spectroscopic Properties

The accurate identification and characterization of this compound rely on a combination of its physical properties and spectroscopic data.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 1243360-12-4 | [5] |

| Molecular Formula | C₇H₄ClFN₂ | [5] |

| Molecular Weight | 170.57 g/mol | [5] |

| Appearance | Typically an off-white to light beige solid | [6] |

Expected Spectroscopic Signature

While specific spectra are often proprietary to suppliers, the structure allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a broad singlet for the N1-H proton at a downfield chemical shift (>13 ppm). The aromatic region will display three distinct signals corresponding to the protons at C4, C5, and C7. The fluorine at C6 and the pyrazole ring will influence their chemical shifts and coupling constants (J-values).

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons directly attached to the electronegative chlorine (C3) and fluorine (C6) atoms will be significantly affected. The C-F coupling will be observable for C6 and adjacent carbons.

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z ≈ 170. A crucial diagnostic feature is the isotopic pattern for chlorine: an (M+2)⁺ peak will be present with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the N-H stretch (around 3100-3300 cm⁻¹), C=N and C=C aromatic stretches (1500-1620 cm⁻¹), and characteristic C-Cl and C-F bond stretches.

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the selective chlorination of the corresponding 6-fluoro-1H-indazole precursor. This method is adapted from established procedures for similar indazole systems.[7]

Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is designed as a self-validating system, where the successful formation of the intermediate salt and the final precipitation of the product serve as key checkpoints.

Materials:

-

6-Fluoro-1H-indazole

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite (NaOCl, commercial bleach solution, ~5-6%)

-

Hydrochloric acid (HCl, concentrated or dilute)

-

Distilled water

-

Ethyl acetate (for extraction/recrystallization)

-

Ice bath

Procedure:

-

Deprotonation (Activation):

-

In a round-bottom flask, dissolve 6-fluoro-1H-indazole (1.0 eq) in an aqueous solution of sodium hydroxide (1.2-1.5 eq).

-

Gently warm the mixture if necessary to form a clear, often colored, solution of the sodium 6-fluoro-1H-indazolide salt.

-

Causality: The basic conditions deprotonate the acidic N1-H, forming the indazolide anion. This anion significantly activates the electron-rich C3 position for attack by an electrophile.

-

-

Electrophilic Chlorination:

-

Cool the solution in an ice water bath to 0-5 °C. This is critical for controlling the reaction rate and preventing potential side reactions.

-

Slowly add the sodium hypochlorite solution (1.2-1.5 eq) dropwise while maintaining the low temperature and stirring vigorously.

-

Stir the reaction mixture at 0 °C for 3-5 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Causality: Sodium hypochlorite provides an electrophilic chlorine source ("Cl⁺") that preferentially attacks the nucleophilic C3 position of the activated indazolide ring.

-

-

Acidification and Precipitation:

-

Once the reaction is complete, slowly add HCl to the cold mixture to neutralize the excess NaOH and protonate the product. Adjust the pH to approximately 7.

-

A precipitate of the crude this compound should form.

-

Causality: The neutral product is significantly less soluble in water than its anionic salt form, causing it to precipitate out of the aqueous solution upon neutralization.

-

-

Purification:

-

Collect the crude solid by vacuum filtration and wash with cold distilled water.

-

Dry the solid under vacuum.

-

For higher purity, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from its distinct reactive sites, which allow for controlled and sequential functionalization.

N-Alkylation and N-Arylation

The N1-H proton is acidic and can be readily removed by a base to generate a nucleophilic nitrogen. Subsequent reaction with an electrophile (e.g., an alkyl halide or aryl halide) yields N-substituted indazoles. A common challenge in indazole chemistry is controlling the regioselectivity of this reaction.[1]

-

Reaction Conditions: Under strongly basic conditions (e.g., NaH), a mixture of N1 and N2 alkylated products is often formed.[3] However, thermodynamic conditions can favor the more stable N1 product.[3] This reactivity is crucial for linking the indazole core to other molecular fragments in drug design.

Caption: General mechanism for the N-alkylation of indazole.

Nucleophilic Substitution at C3

The chlorine atom at the C3 position is susceptible to nucleophilic substitution, particularly when the indazole nitrogen is protected or under conditions that favor such reactions (e.g., palladium-catalyzed cross-coupling). This allows for the introduction of a wide range of functional groups:

-

Amines (Buchwald-Hartwig coupling): Reaction with primary or secondary amines in the presence of a palladium catalyst can form 3-aminoindazole derivatives.

-

Alcohols/Thiols: Can displace the chloride to form 3-alkoxy or 3-thioether derivatives.

This reactivity makes the C3-chloro group an essential linchpin for building molecular complexity.

Handling, Safety, and Storage

As a laboratory chemical, this compound requires careful handling. While specific toxicity data is limited, information from structurally related compounds provides a strong basis for safety protocols.

-

Hazards: Based on data for 3-chloro-1H-indazole, this compound should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][9]

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.[5]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis is achievable through robust and scalable methods, and its multiple reactive sites—the N1-H, the C3-Cl, and the aromatic ring—provide chemists with numerous avenues for molecular diversification. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Aran, V. J., Asensio, J. L., Ruiz, J. R., & Stud, M. (1993). Reactivity of 1,1-disubstituted indazol-3-ylio oxides: synthesis of some substituted indazolols and indazolinones. Journal of the Chemical Society, Perkin Transactions 1, (9), 1119-1124. Available at: [Link]

-

Sun, L., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5644-5647. Available at: [Link]

-

Aran, V. J., et al. (1993). Reactivity of 1,1-Disubstituted Indazol-3-ylio Oxides: Synthesis of some Substituted lndazolols and lndazolinones. J. Chem. Soc. Perkin Trans. 1. Available at: [Link]

-

O'Neill, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 936-947. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

Abdelahi, M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure, 1265, 133423. Available at: [Link]

-

Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Georganics. (n.d.). 3-Chloro-1H-indazole. Available at: [Link]

-

Li, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7333. Available at: [Link]

-

ResearchGate. (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

Sources

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. 1243360-12-4|this compound|BLD Pharm [bldpharm.com]

- 6. 3-CHLORO-1H-INDAZOLE | 29110-74-5 [chemicalbook.com]

- 7. 3-CHLORO-6-NITRO (1H)INDAZOLE | 50593-68-5 [chemicalbook.com]

- 8. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloro-1H-indazole - High purity | EN [georganics.sk]

An In-depth Technical Guide to 3-Chloro-6-fluoro-1H-indazole: A Key Intermediate in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The indazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] This guide provides a detailed technical overview of a key derivative, 3-Chloro-6-fluoro-1H-indazole. The primary objective is to deliver a comprehensive resource, beginning with the definitive identification of its CAS number and extending to its synthesis, applications, and essential laboratory protocols. This document synthesizes information from chemical suppliers, safety data sheets, and peer-reviewed literature to offer field-proven insights for professionals engaged in pharmaceutical research and development.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research and development. The Chemical Abstracts Service (CAS) has assigned a unique registry number to this compound, which serves as its universal identifier in scientific literature, regulatory submissions, and commercial procurement.

The definitive CAS Registry Number for this compound is 1243360-12-4. [2][3][4]

This compound is a halogenated indazole derivative, featuring a fused benzene and pyrazole ring system with chlorine and fluorine substituents that are critical for modulating its chemical reactivity and biological activity.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1243360-12-4 | [2][3][4] |

| Molecular Formula | C₇H₄ClFN₂ | [2][6] |

| Molecular Weight | 170.57 g/mol | [4][6] |

| Synonyms | 1H-Indazole, 3-chloro-6-fluoro- | [2][6] |

| Purity (Typical) | ≥95% | [6] |

| Appearance | White to off-white solid (typical) | [7] |

Synthesis and Reactivity: A Mechanistic Perspective

The logic behind this approach is the high reactivity of the fluorine atom ortho to a nitrile group towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group activates the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile like hydrazine.

Proposed Synthetic Workflow

A plausible synthesis begins with 2,4-difluoro-benzonitrile, which undergoes regioselective nitration followed by chlorination and subsequent reaction with hydrazine.

Caption: Proposed synthesis workflow for this compound.

Experimental Causality:

-

Starting Material Selection: A substituted 2-fluorobenzonitrile is chosen because the ortho-fluoro group is an excellent leaving group for the key SNAr cyclization step.[8]

-

Hydrazine as the Nucleophile: Hydrazine hydrate is an effective dinucleophile. The initial attack of one nitrogen atom on the activated aromatic ring is followed by an intramolecular cyclization involving the second nitrogen atom and the nitrile group, which ultimately forms the pyrazole ring of the indazole core.[8]

-

Reaction Conditions: The reaction is typically performed in a high-boiling point solvent, such as butanol or N-methyl-2-pyrrolidone (NMP), to provide the necessary thermal energy for the cyclization to proceed efficiently.[1]

Applications in Drug Discovery: The Privileged Scaffold

The indazole ring system is of immense interest to medicinal chemists. Its rigid, bicyclic structure and hydrogen bond donor/acceptor capabilities allow it to mimic the hinge-binding motifs of many kinase inhibitors.[1] The strategic placement of substituents, such as the chloro and fluoro groups in the title compound, allows for fine-tuning of electronic properties, metabolic stability, and binding affinity to biological targets.

Derivatives of the indazole scaffold have demonstrated a wide spectrum of pharmacological activities, including:

-

Anti-cancer: As potent tyrosine kinase inhibitors.[7]

-

Anti-inflammatory: Benzydamine is a well-known indazole-based non-steroidal anti-inflammatory drug (NSAID).[9]

-

Antiparasitic: Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising activity against Leishmania.[1][10]

Caption: Logical role of the indazole scaffold in drug development.

Experimental Protocols: Quality Control and Handling

Trustworthiness in research relies on robust, self-validating protocols. The following sections outline standard methodologies for the characterization and safe handling of this compound.

Analytical Characterization

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from methods used for similar nitro-substituted chloroindazoles and provides a reliable starting point for purity analysis.[11][12]

-

Column: A reverse-phase C18 column (e.g., Newcrom R1) is suitable.[11]

-

Mobile Phase: A gradient of acetonitrile (MeCN) and water. For Mass Spectrometry (MS) compatibility, use a formic acid modifier instead of phosphoric acid.[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically 254 nm).

-

Sample Preparation: Dissolve a small, accurately weighed sample (approx. 1 mg) in 1 mL of MeCN or mobile phase.

-

Analysis: Inject 5-10 µL and integrate the peak area to determine purity relative to any impurities.

B. Nuclear Magnetic Resonance (NMR) for Structural Verification

NMR spectroscopy is essential for confirming the chemical structure. While specific spectral data for this exact molecule is not in the search results, the expected spectrum can be predicted.[10][13]

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Expect to see signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the indazole ring system. A broad singlet at a higher chemical shift (>10 ppm) would correspond to the N-H proton of the pyrazole ring.[13]

-

¹³C NMR: Expect signals corresponding to the seven distinct carbon atoms in the molecule. The carbon atoms attached to fluorine and chlorine will show characteristic splitting patterns and chemical shifts.[10]

C. Mass Spectrometry (MS) for Molecular Weight Confirmation

MS confirms the molecular weight and can provide fragmentation data to support structural elucidation.[14]

-

Ionization Technique: Electrospray ionization (ESI) is a common and effective method for this class of compounds.[14]

-

Analysis: The mass spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 171.57. The characteristic isotopic pattern of a single chlorine atom (a ~3:1 ratio for the M and M+2 peaks) should be clearly visible.

Safety and Handling Protocol

The following safety protocols are synthesized from Safety Data Sheets (SDS) of structurally related chloro- and fluoro-indazole derivatives.[15][16][17]

1. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[17]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities, consider fire/flame-resistant clothing.[15][17]

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][16] If exposure limits are exceeded, use a full-face respirator.[17]

2. Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[16] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and locked up. Store away from incompatible materials such as strong oxidizing agents.[18]

3. First-Aid Measures:

-

If Inhaled: Move the victim to fresh air.[16]

-

In Case of Skin Contact: Immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[19]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[16]

4. Disposal:

-

Dispose of contents/container to a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[16]

Conclusion

This compound (CAS: 1243360-12-4) is a valuable chemical intermediate with significant potential in the field of drug discovery. Its halogenated indazole core provides a robust platform for the synthesis of novel therapeutic agents targeting a range of diseases. Understanding its fundamental properties, synthesis, and safe handling protocols is crucial for researchers aiming to leverage this privileged scaffold in their work. This guide provides a foundational, technically-grounded resource to support such endeavors.

References

[6] AHH Chemical Co., Ltd. (n.d.). This compound, 95% Purity, C7H4ClFN2, 250 mg. Retrieved from AHH Chemical Co., Ltd. [Link]

[4] Capot Chemical. (n.d.). 1243360-12-4 | this compound. Retrieved from Capot Chemical. [Link]

[20] Generic Source. (n.d.). Finally this compound Instant 85% Discount. Retrieved from a generic source. [Link]

[13] Wiley-VCH. (2007). Supporting Information. Retrieved from Wiley-VCH. [Link]

[11] SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

[10] Abdelahi, M., et al. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved from a scientific journal. [Link]

[1] National Institutes of Health (NIH). (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from NIH. [Link]

[21] ResearchGate. (2017). SYNTHESIS AND CRYSTAL STRUCTURE OF 3-CHLORO-6-NITRO-1-(PROP-2-EN-1-YL)-1H-INDAZOLE. Retrieved from ResearchGate. [Link]

[8] ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from ChemRxiv. [Link]

[12] SIELC Technologies. (2018). 1H-Indazole, 3-chloro-6-nitro-. Retrieved from SIELC Technologies. [Link]

[22] The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from The Royal Society of Chemistry. [Link]

[23] PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved from PubChem. [Link]

[24] Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from Organic Chemistry Portal. [Link]

[9] Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from Taylor & Francis. [Link]

[14] DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from DEA.gov. [Link]

[19] Georganics. (n.d.). 3-Chloro-1H-indazole. Retrieved from Georganics. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS: 1243360-12-4 | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 1243360-12-4 | 3-cloro-6-fluoro-1H-indazol | this compound - Capot Químico [capotchem.com]

- 5. 3-Chloro-1H-indazole (29110-74-5) at Nordmann - nordmann.global [nordmann.global]

- 6. calpaclab.com [calpaclab.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. 1H-Indazole, 3-chloro-6-nitro- | SIELC Technologies [sielc.com]

- 13. wiley-vch.de [wiley-vch.de]

- 14. dea.gov [dea.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

- 19. 3-Chloro-1H-indazole - High purity | EN [georganics.sk]

- 20. csatoday.iaai.com [csatoday.iaai.com]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Indazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Solubility of 3-Chloro-6-fluoro-1H-indazole in Common Laboratory Solvents

Abstract

3-Chloro-6-fluoro-1H-indazole is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common laboratory solvents. It offers a predictive analysis based on its molecular structure, detailed experimental protocols for accurate solubility determination, and the necessary safety precautions. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties.

Introduction: The Importance of Solubility in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antileishmanial properties.[1][2][3] The specific compound, this compound, is a valuable intermediate in the synthesis of these more complex molecules.[4][5]

A compound's therapeutic efficacy is fundamentally linked to its solubility. Poor aqueous solubility can lead to low absorption and bioavailability, hindering the development of promising drug candidates.[6] Conversely, understanding solubility in various organic solvents is crucial for synthetic chemists during reaction setup, purification, and formulation of stock solutions. Therefore, a comprehensive characterization of the solubility profile of this compound is not merely academic but a practical necessity for its effective utilization in research and development.

Theoretical Solubility Profile of this compound

Molecular Structure and Physicochemical Properties:

-

Molecular Formula: C₇H₄ClFN₂

-

Structure: A benzene ring fused to a pyrazole ring, substituted with a chlorine atom at position 3 and a fluorine atom at position 6.

-

Polarity: The indazole core contains two nitrogen atoms, capable of hydrogen bonding, which imparts some polar character. The chloro and fluoro substituents are electronegative, further contributing to the molecule's polarity. However, the bicyclic aromatic system is largely nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

-

Hydrogen Bonding: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atom at position 2 can act as a hydrogen bond acceptor. This capability is a key determinant of its solubility in protic solvents.

-

Comparison with Similar Compounds: The related compound, 6-bromo-3-chloro-1H-indazole, is reported to be soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chloroform.[7] Given the structural similarities, it is reasonable to predict that this compound will exhibit a similar solubility profile.

Predicted Solubility:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Limited solubility in water is expected due to the predominantly nonpolar aromatic structure. Solubility is likely to be higher in alcohols like ethanol and methanol, which can engage in hydrogen bonding while also having a nonpolar alkyl component to interact with the aromatic rings.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are highly polar and can effectively solvate the polar groups of the molecule without the steric hindrance of hydrogen bonding networks found in water. DMSO is a particularly effective solvent for many drug-like molecules.[8]

-

Nonpolar Solvents (e.g., Toluene, Hexanes): Low solubility is expected in nonpolar solvents. While the aromatic core has nonpolar character, the polar functional groups (N-H, N, Cl, F) will not be effectively solvated.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated in chlorinated solvents. These solvents have a dipole moment that can interact with the polar parts of the molecule, and their organic nature allows for favorable interactions with the aromatic system.

Experimental Determination of Solubility

Due to the absence of published quantitative data, experimental determination is essential. The following section outlines a robust, multi-tiered approach to characterizing the solubility of this compound.

Safety Precautions

Before commencing any experimental work, it is crucial to handle this compound with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from closely related indazole derivatives indicate the following potential hazards:

Mandatory Personal Protective Equipment (PPE):

-

Safety goggles with side-shields.[10]

-

Chemical-resistant gloves (e.g., nitrile).[10]

-

A laboratory coat.[10]

-

All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[11]

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid indication of solubility in a range of solvents and helps in selecting solvents for quantitative analysis.

Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube or vial.

-

Add 0.5 mL of the chosen solvent.

-

Vortex or shake the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

Record the compound as "soluble," "partially soluble," or "insoluble."[12]

A suggested panel of solvents for this initial screen is presented in the table below.

Table 1: Solvent Panel for Qualitative Solubility Screening

| Solvent Class | Example Solvents | Predicted Outcome |

| Polar Protic | Water, Ethanol, Methanol | Insoluble in Water, Soluble in Alcohols |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble |

| Nonpolar | Toluene, Hexanes | Insoluble |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |

| Aqueous Buffer | Phosphate-Buffered Saline (PBS, pH 7.4) | Likely poorly soluble |

This initial screen will guide the more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[6] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Workflow for Quantitative Solubility Determination

Sources

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Chloro-1H-indazole (29110-74-5) at Nordmann - nordmann.global [nordmann.global]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. 6-bromo-3-chloro-1H-indazole [chembk.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. www1.udel.edu [www1.udel.edu]

The Versatility of Halogenated Indazoles: A Technical Guide to Their Biological Activities

Foreword: The Strategic Role of Halogenation in Drug Discovery

The indazole core, a bicyclic heteroaromatic system, represents a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its structural versatility allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of halogen atoms—a common strategy in drug design—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. Halogens, through their unique electronic and steric properties, can engage in hydrogen bonding, halogen bonding, and dipole-dipole interactions, thereby modulating the binding affinity of the indazole scaffold to its biological targets.[3][4] This guide provides an in-depth exploration of the diverse biological activities of halogenated indazoles, offering insights for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting Key Oncogenic Pathways

Halogenated indazoles have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[5][6][7] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and proteins that drive cancer progression.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which halogenated indazoles exert their anticancer effects is the inhibition of protein kinases.[8] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[9]

Halogenated indazoles have been shown to be effective inhibitors of several key kinases, including:

-

Fibroblast Growth Factor Receptors (FGFRs): These receptors are involved in angiogenesis, cell proliferation, and differentiation. Certain halogenated indazoles have demonstrated potent inhibitory activity against FGFR1, with structure-activity relationship (SAR) studies revealing that halogen substitution at specific positions on the phenyl ring can enhance potency.[9] For instance, the introduction of a halogen moiety at the ortho or meta position of a phenyl ring attached to the indazole core led to enhanced FGFR1 inhibitory activity.[9]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Pazopanib, an indazole-containing drug, is a multi-targeted tyrosine kinase inhibitor that targets VEGFRs, among others.[1][7] SAR studies on indazole-pyrimidine-based derivatives have shown that the presence of hydrogen bond-forming groups, as opposed to hydrophobic groups like halogens, can enhance VEGFR-2 inhibitory activity in some scaffolds.[9]

-

Other Kinases: Halogenated indazoles have also been investigated as inhibitors of other kinases implicated in cancer, such as Aurora kinases, Bcr-Abl, and PKMYT1.[10][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a halogenated indazole against FGFR1.

Materials:

-

Recombinant human FGFR1 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP), γ-³²P-ATP

-

Test compounds (halogenated indazoles) dissolved in DMSO

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Phosphocellulose filter paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(Glu, Tyr) substrate, and recombinant FGFR1 enzyme.

-

Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (known FGFR1 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding a mixture of ATP and γ-³²P-ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Measure the amount of incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Microtubule Disruption

Another significant anticancer mechanism of halogenated indazoles is the disruption of microtubule dynamics.[12][13] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[12] Agents that interfere with microtubule polymerization or depolymerization can arrest cells in mitosis, leading to apoptosis.

Several indazole derivatives have been identified as potent microtubule-targeting agents, often by binding to the colchicine site on β-tubulin.[12][14] SAR studies have highlighted the importance of specific substitutions for this activity. For instance, the presence of a 3,4,5-trimethoxyphenyl moiety on the indazole scaffold, similar to colchicine, appears to be crucial for potent microtubule inhibitory activity.[12][13]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a method to assess the effect of halogenated indazoles on tubulin polymerization.

Materials:

-

Purified tubulin protein (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine triphosphate (GTP)

-

Test compounds (halogenated indazoles) dissolved in DMSO

-

A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a solution of tubulin in polymerization buffer on ice.

-

Add the test compound at various concentrations to the tubulin solution. Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle).

-

Incubate the mixture on ice for a short period to allow for compound binding.

-

Initiate tubulin polymerization by adding GTP and transferring the mixture to a pre-warmed (37°C) cuvette or microplate.

-

Monitor the increase in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

-

Analyze the polymerization curves to determine the effect of the test compounds on the rate and extent of tubulin polymerization.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits the rate of polymerization by 50%.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer potency of halogenated indazoles is highly dependent on the nature and position of the halogen substituent.

| Position of Halogen | Effect on Activity | Reference Compound Example | IC50 Value | Target |

| ortho or meta on phenyl ring | Enhanced FGFR1 inhibition | Compound with ortho-fluoro substitution | 2.9 nM | FGFR1 |

| C5 of indazole ring | Potent microtubule inhibition | 5-substituted indazole derivative | ~1 nM | Microtubules |

| C6 of indazole ring | Potent microtubule inhibition | 6-substituted indazole derivative | 0.6-0.9 nM | Microtubules |

This table is a representative summary and specific activities can vary based on the overall molecular scaffold.

Logical Relationship: From Kinase Inhibition to Cancer Cell Apoptosis

Caption: Inhibition of oncogenic kinases by halogenated indazoles disrupts downstream signaling, leading to decreased cell proliferation and induction of apoptosis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds showing efficacy comparable to or greater than established non-steroidal anti-inflammatory drugs (NSAIDs).[15][16][17] The mechanism of action often involves the inhibition of key inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Studies have shown that indazole derivatives can inhibit the production and activity of several key players in the inflammatory response:

-

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Indazole derivatives have been shown to inhibit COX-2 activity in a concentration-dependent manner.[15][16][18]

-

Pro-inflammatory Cytokines: Indazoles can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[15][16]

-

Free Radicals: Some indazoles possess free radical scavenging activity, which can help to mitigate oxidative stress, a key component of the inflammatory process.[15][16]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general method for assessing the COX-2 inhibitory potential of halogenated indazoles.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds (halogenated indazoles) dissolved in DMSO

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

A method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA kit)

Procedure:

-

Pre-incubate the COX-2 enzyme with the test compound at various concentrations in the assay buffer containing heme. Include a positive control (e.g., celecoxib) and a negative control (DMSO vehicle).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

-

Measure the amount of PGE2 produced using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated indoles and indazoles have demonstrated promising activity against a range of bacteria and fungi.[19][20][21]

Mechanism of Action: Multi-target Effects

The antimicrobial activity of halogenated indazoles is often multifactorial. In the case of multi-halogenated indoles against Staphylococcus aureus, the proposed mechanisms include:

-

Generation of Reactive Oxygen Species (ROS): These compounds can induce the production of intracellular ROS, leading to oxidative stress and cell death.[19][20]

-

Downregulation of Virulence Genes: They can suppress the expression of genes responsible for virulence factors, such as hemolysins, and genes involved in quorum sensing, a cell-to-cell communication system that regulates virulence.[19][20]

-

Inhibition of Biofilm Formation: Halogenated indoles have been shown to effectively inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.[19][20]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The position and nature of the halogen substituents are critical for the antimicrobial potency of the indazole/indole scaffold.[19][20]

-

Multi-halogenation: Studies on halogenated indoles have shown that multi-halogenation, particularly at the C4, C5, C6, and C7 positions, enhances antibacterial activity.[19][20]

-

Bulky Halogens: The presence of bulkier halogens like iodine and bromine can lead to increased antibacterial potency.[20]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a halogenated indazole against a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound (halogenated indazole) dissolved in DMSO

-

96-well microtiter plates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)

Procedure:

-

Perform a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control for bacterial growth (inoculum in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Antimicrobial Drug Discovery with Halogenated Indazoles

Caption: A typical workflow for the discovery of antimicrobial halogenated indazoles, from initial screening to lead optimization.

Conclusion and Future Perspectives

Halogenated indazoles represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, anti-inflammatory, and antimicrobial agents is often linked to the strategic placement of halogen atoms, which can significantly enhance their interaction with biological targets. The continued exploration of the chemical space around the indazole scaffold, coupled with a deeper understanding of the role of halogenation in modulating biological activity, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. Further research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to facilitate their translation into clinical candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-6-fluoro-1H-indazole: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Fragments in Drug Discovery

In the landscape of modern drug discovery, Fragment-Based Lead Discovery (FBLD) has emerged as a potent and efficient alternative to traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens vast libraries of large, complex molecules, FBLD identifies low-molecular-weight compounds (fragments) that bind weakly but efficiently to a biological target.[1][3] These fragments serve as high-quality starting points that can be chemically elaborated—grown, linked, or merged—to develop highly potent and selective lead compounds.[4] This approach offers a more thorough exploration of chemical space and often yields leads with superior physicochemical properties.[5]

At the heart of a successful FBLD campaign lies the quality of the fragment library. A key strategy is the inclusion of "privileged scaffolds"—molecular cores that are known to interact with specific, important classes of biological targets.[6] The indazole ring is one such scaffold, widely recognized for its role in a multitude of clinically successful drugs.[7][8][9] This guide focuses on a particularly strategic fragment: 3-chloro-6-fluoro-1H-indazole . We will dissect its molecular attributes, explore its application in kinase inhibitor design, provide a plausible synthetic route, and detail the experimental protocols required to deploy it in a screening campaign.

Section 1: The Strategic Value of this compound

The efficacy of a fragment is dictated by its physicochemical properties and its capacity for meaningful molecular interactions. This compound is an exemplary fragment, engineered by design to be an ideal starting point for drug discovery.

Physicochemical Properties and Adherence to the "Rule of Three"

For a fragment to be a successful starting point, it must possess favorable properties for optimization. The "Rule of Three" provides a set of guidelines for ideal fragments.[7][10] Let's analyze this compound against these criteria.

| Property | "Rule of Three" Guideline | This compound Value | Compliance |

| Molecular Weight (MW) | < 300 Da | ~170.56 g/mol | Yes |

| cLogP | ≤ 3 | ~2.5-3.0 (estimated) | Yes |

| Hydrogen Bond Donors | ≤ 3 | 1 (indazole N-H) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 2 (indazole N, Fluoro F) | Yes |

| Rotatable Bonds | ≤ 3 | 0 | Yes |

Note: cLogP is an estimation and can vary based on the calculation algorithm.

As the table demonstrates, this compound fits comfortably within the "Rule of Three," making it an excellent candidate for FBLD. Its low molecular weight and complexity provide ample vectors for chemical elaboration without rapidly accumulating undesirable properties (e.g., high molecular weight or poor solubility).

The Privileged Indazole Core: A Versatile Hinge-Binder

The indazole scaffold is a bioisostere of indole and phenol, capable of forming critical hydrogen bonds with protein targets.[6][11] In the context of kinase inhibition, the indazole ring is a premier hinge-binding motif .[12] The ATP-binding site of kinases contains a flexible "hinge" region that forms key hydrogen bonds with the adenine ring of ATP.[13][14] The N1 and N2 atoms of the indazole's pyrazole ring mimic this interaction pattern, allowing it to anchor inhibitors into the ATP pocket with high affinity.[12] This interaction is a cornerstone of many potent and selective kinase inhibitors.[6][12]

The Role of Halogen Substituents: Chlorine and Fluorine

The chlorine and fluorine atoms on this fragment are not mere decorations; they are strategic additions that enhance its drug-like properties. Halogen atoms, particularly chlorine, are known to participate in halogen bonding , a directional non-covalent interaction with Lewis bases (like backbone carbonyl oxygens) in a protein active site.[15][16][17] This interaction, mediated by an electropositive region on the halogen atom known as a "sigma-hole," can significantly improve binding affinity and specificity.[15][18]

-

3-Chloro Position: The chlorine atom at the 3-position is well-positioned to either form a halogen bond or act as a chemical handle for further modification via cross-coupling reactions.[19]

-

6-Fluoro Position: The fluorine atom at the 6-position serves multiple purposes. It can act as a hydrogen bond acceptor and, critically, can enhance metabolic stability by blocking potential sites of oxidative metabolism on the benzene ring.[17] This is a common and highly effective strategy in medicinal chemistry to improve a drug candidate's pharmacokinetic profile.

Section 2: Application in Kinase Inhibitor Design - A Case Study Perspective